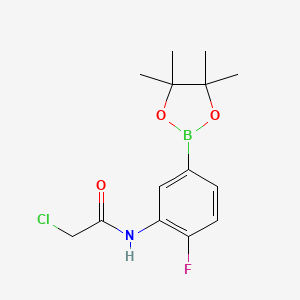
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Vue d'ensemble
Description
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine is an organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and is soluble in many organic solvents. The compound has a wide range of applications in the fields of organic synthesis, drug discovery and development, and biochemical research.
Applications De Recherche Scientifique
Applications in Neural Stem Cell Research
5-Bromo-2′-deoxyuridine (BrdU), a related compound to 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine, has been used in the study of neural stem cells (NSCs). Research by Schneider and d’Adda di Fagagna (2012) found that NSCs exposed to BrdU undergo significant changes, including the loss of stem cell markers and the initiation of glial differentiation. This is accompanied by a reduction in DNA methyltransferases and a loss of global DNA CpG methylation, pointing to potential applications of such compounds in stem cell research and differentiation therapy in oncology (Schneider & d'Adda di Fagagna, 2012).
In Synthetic Chemistry
A study by Ahmad et al. (2017) explored the use of 5-bromo-2-methylpyridin-3-amine, a compound structurally similar to this compound, in synthesizing novel pyridine derivatives. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown various biological activities, including anti-thrombolytic and biofilm inhibition activities. This highlights the utility of brominated pyridine compounds in the development of new materials and therapeutic agents (Ahmad et al., 2017).
In Antiviral and Antitumor Research
Bobek, Kavai, and De Clercq (1987) researched 5-(2,2-Difluorovinyl)-2'-deoxyuridine, which is closely related to the compound . Their study showed its effectiveness against herpes simplex virus and tumor cells. This suggests the potential use of similar compounds in antiviral and antitumor therapies (Bobek, Kavai, & De Clercq, 1987).
In Radiosensitizing Agents
Research by Rudra et al. (2015) on 5-Bromo-2'-deoxyuridine, a structurally related compound, has found applications as a radiosensitizing agent. These agents are used to enhance the effect of radiotherapy in tumor cells, particularly in hypoxic environments, offering a promising direction for improving cancer treatment outcomes (Rudra et al., 2015).
Propriétés
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c1-5-2-8(12-3-6(5)9)13-4-7(10)11/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWKXIZGLONJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



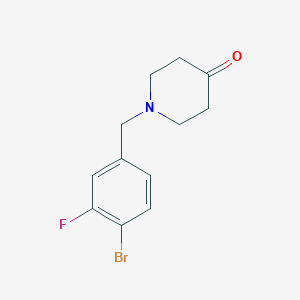

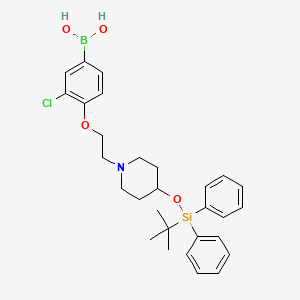
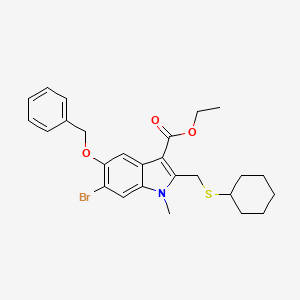
![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)
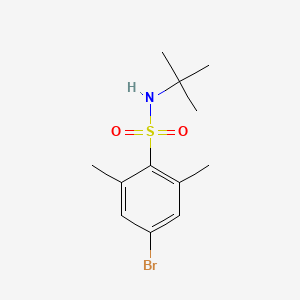
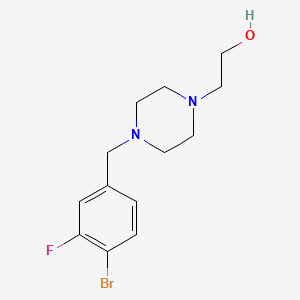
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)


